2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene

Catalog No.
S6640694
CAS No.
2379321-88-5
M.F
C9H10ClFO
M. Wt
188.62 g/mol
Availability
In Stock
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2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzen...

CAS Number

2379321-88-5

Product Name

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene

IUPAC Name

3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

InChI

InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3

InChI Key

NVMGVGTZHGIAKS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)F)COC)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)F)COC)Cl

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an organic compound belonging to the class of aromatic ethers. It possesses a methyl group (CH3) at position 1, a chlorine atom (Cl) at position 2, a fluorine atom (F) at position 4, and a methoxymethyl group (CH2OCH3) at position 3 of a benzene ring.


Molecular Structure Analysis

The key feature of the molecule is the benzene ring with its characteristic delocalized pi electron system. The presence of electron-withdrawing substituents like chlorine (Cl) and fluorine (F) can deactivate the ring towards electrophilic aromatic substitution reactions. The methoxymethyl group (CH2OCH3) is an ether functional group, which can participate in hydrogen bonding and may affect the solubility of the molecule.


Chemical Reactions Analysis

  • Substitution Reactions: The chlorine and fluorine atoms on the ring might be susceptible to nucleophilic aromatic substitution reactions under specific conditions, depending on the reaction strength of the nucleophile.
  • Ether Cleavage: The ether linkage (C-O-C) in the methoxymethyl group might be cleaved under acidic or basic conditions.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

188.0404208 g/mol

Monoisotopic Mass

188.0404208 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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